molecular formula C16H15IN4O3 B11042322 2-Amino-5-cyano-4-(2,5-dimethoxybenzyl)-6-iodopyridine-3-carboxamide

2-Amino-5-cyano-4-(2,5-dimethoxybenzyl)-6-iodopyridine-3-carboxamide

Cat. No.: B11042322
M. Wt: 438.22 g/mol
InChI Key: YBHIUNUOJGAJAN-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE is a complex organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of an amino group, a cyano group, a dimethoxybenzyl group, and an iodine atom attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinamide Core: The initial step involves the synthesis of the nicotinamide core through a series of condensation reactions.

    Introduction of Functional Groups: The amino, cyano, and dimethoxybenzyl groups are introduced through nucleophilic substitution reactions.

    Iodination: The final step involves the iodination of the nicotinamide core using iodine or iodinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the iodine and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) and various nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted nicotinamide derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-BROMONICOTINAMIDE
  • 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-CHLORONICOTINAMIDE
  • 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-FLUORONICOTINAMIDE

Uniqueness

The uniqueness of 2-AMINO-5-CYANO-4-(2,5-DIMETHOXYBENZYL)-6-IODONICOTINAMIDE lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets.

Properties

Molecular Formula

C16H15IN4O3

Molecular Weight

438.22 g/mol

IUPAC Name

2-amino-5-cyano-4-[(2,5-dimethoxyphenyl)methyl]-6-iodopyridine-3-carboxamide

InChI

InChI=1S/C16H15IN4O3/c1-23-9-3-4-12(24-2)8(5-9)6-10-11(7-18)14(17)21-15(19)13(10)16(20)22/h3-5H,6H2,1-2H3,(H2,19,21)(H2,20,22)

InChI Key

YBHIUNUOJGAJAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2=C(C(=NC(=C2C(=O)N)N)I)C#N

Origin of Product

United States

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